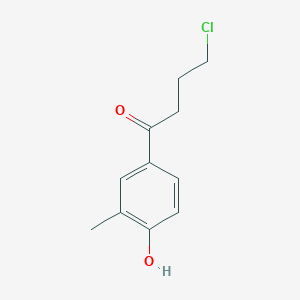
12-(Methoxymethoxy)dodec-5-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Methoxymethoxy)dodec-5-en-3-yne is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of a methoxymethoxy group attached to a dodec-5-en-3-yne backbone. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methoxymethoxy)dodec-5-en-3-yne typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group with a methoxymethyl (MOM) group, followed by the formation of the alkyne and alkene functionalities through various organic reactions such as elimination and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
12-(Methoxymethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted ethers and alcohols.
Applications De Recherche Scientifique
12-(Methoxymethoxy)dodec-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-(methoxymethoxy)dodec-5-en-3-yne involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes that catalyze the addition or removal of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-(Methoxymethoxy)dodec-3-ene: Similar structure but lacks the alkyne group.
5-Dodecen-3-yne, 12-(methoxymethoxy): Similar structure but with different positioning of the functional groups.
Uniqueness
12-(Methoxymethoxy)dodec-5-en-3-yne is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
114011-27-7 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
12-(methoxymethoxy)dodec-5-en-3-yne |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h6-7H,3,8-14H2,1-2H3 |
Clé InChI |
APUDUUDQEGEFTD-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC=CCCCCCCOCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
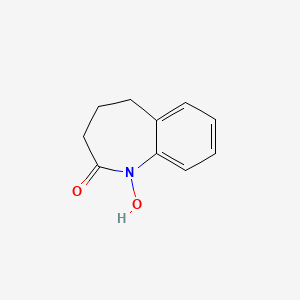

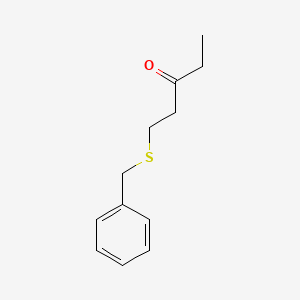
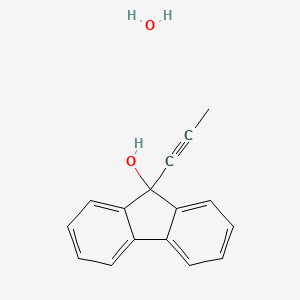
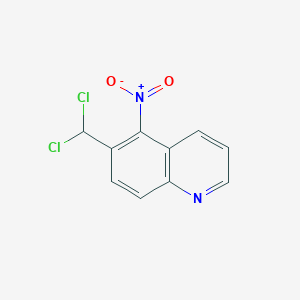
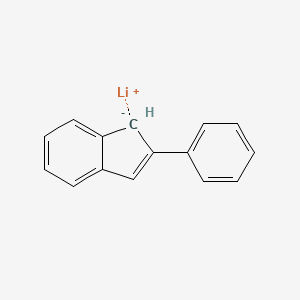

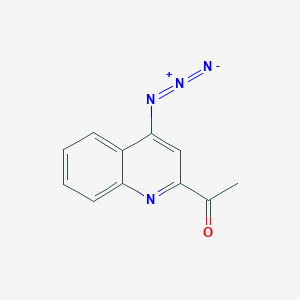
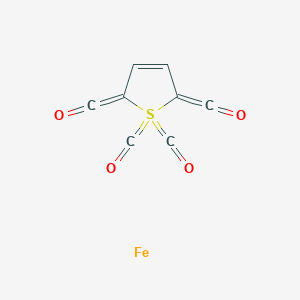

![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
